molecular formula C11H17NOS B2614903 N-[1-(Thian-4-yl)cyclopropyl]prop-2-enamide CAS No. 2361656-93-9

N-[1-(Thian-4-yl)cyclopropyl]prop-2-enamide

Cat. No.: B2614903
CAS No.: 2361656-93-9
M. Wt: 211.32
InChI Key: LTYNEMKQPYDPFG-UHFFFAOYSA-N
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Description

N-[1-(Thian-4-yl)cyclopropyl]prop-2-enamide is a chemical compound with a unique structure that includes a thian-4-yl group attached to a cyclopropyl ring, which is further connected to a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(Thian-4-yl)cyclopropyl]prop-2-enamide typically involves the following steps:

    Formation of the Thian-4-yl Group: This can be achieved through the reaction of a suitable thiol with a cyclopropyl precursor under controlled conditions.

    Cyclopropyl Ring Formation: The cyclopropyl ring can be synthesized via cyclopropanation reactions, often using reagents like diazomethane or carbene precursors.

    Attachment of the Prop-2-enamide Moiety: This step involves the reaction of the cyclopropyl-thian-4-yl intermediate with an appropriate acrylamide derivative under conditions that promote amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[1-(Thian-4-yl)cyclopropyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The thian-4-yl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the cyclopropyl ring or the prop-2-enamide moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents or nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced cyclopropyl or amide derivatives.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

N-[1-(Thian-4-yl)cyclopropyl]prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(Thian-4-yl)cyclopropyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The thian-4-yl group may interact with biological macromolecules, while the cyclopropyl ring and prop-2-enamide moiety can modulate the compound’s reactivity and binding affinity. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(Thian-4-yl)cyclopropyl]acetamide: Similar structure but with an acetamide moiety instead of prop-2-enamide.

    N-[1-(Thian-4-yl)cyclopropyl]but-2-enamide: Similar structure but with a but-2-enamide moiety.

Uniqueness

N-[1-(Thian-4-yl)cyclopropyl]prop-2-enamide is unique due to its specific combination of the thian-4-yl group, cyclopropyl ring, and prop-2-enamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[1-(thian-4-yl)cyclopropyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NOS/c1-2-10(13)12-11(5-6-11)9-3-7-14-8-4-9/h2,9H,1,3-8H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTYNEMKQPYDPFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1(CC1)C2CCSCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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